molecular formula C29H26F3N3O5 B316062 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B316062
M. Wt: 553.5 g/mol
InChI Key: CUHYOTCAGAVFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenyl and ethoxy groups. The final step involves the acylation of the amide group with the trifluoromethyl phenyl acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include phenolic compounds and quinones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dibromo-6-ethoxyphenoxy]acetamide
  • 2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dichloro-6-ethoxyphenoxy]acetamide

Uniqueness

The uniqueness of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry, where the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Properties

Molecular Formula

C29H26F3N3O5

Molecular Weight

553.5 g/mol

IUPAC Name

2-[4-(5-acetyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C29H26F3N3O5/c1-3-39-23-14-19(27-25(17(2)36)26(34-28(38)35-27)18-8-5-4-6-9-18)12-13-22(23)40-16-24(37)33-21-11-7-10-20(15-21)29(30,31)32/h4-15,27H,3,16H2,1-2H3,(H,33,37)(H2,34,35,38)

InChI Key

CUHYOTCAGAVFTN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.